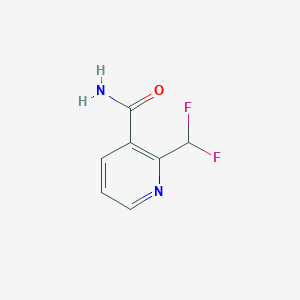

2-(Difluoromethyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-6(9)5-4(7(10)12)2-1-3-11-5/h1-3,6H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILIHOOIKRRDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethyl Pyridine 3 Carboxamide and Analogs

Strategies for Difluoromethyl Group Introduction onto Pyridine (B92270) Scaffolds

De Novo Pyridine Ring Construction Featuring Difluoromethylated Precursors

De novo synthesis offers a powerful and regioselective method for accessing difluoromethylated pyridines by building the heterocyclic ring around the CF2H moiety. This approach avoids challenges associated with the regioselectivity of late-stage C-H functionalization on the often electron-deficient pyridine ring.

A scalable de novo synthesis for 2-difluoromethyl pyridines has been developed, starting from inexpensive and readily available commodity chemicals. acs.org This strategy allows for diverse substitution patterns on all positions of the pyridine ring. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for certain kinase inhibitors, has been achieved on a large scale. acs.org The process involves the reaction of 2,2-difluoroacetic anhydride (B1165640) with a vinyl ether to form an enone intermediate. This intermediate is then reacted with methoxyamine and subsequently cyclized under acidic conditions to form the pyridine ring. A final reduction step yields the desired product. acs.org This bottom-up approach ensures that the difluoromethyl group is precisely placed at the desired position from the outset. While direct de novo syntheses of 2-(difluoromethyl)pyridine-3-carboxamide are less commonly reported, the principles of constructing the pyridine ring with pre-installed difluoromethylated building blocks are well-established and offer a viable, albeit often more linear, synthetic route. thieme-connect.com

Late-Stage Difluoromethylation Techniques

Late-stage functionalization (LSF) is an attractive strategy in drug discovery as it allows for the rapid diversification of complex molecules at a late point in the synthetic sequence. Various methods have been developed to introduce the difluoromethyl group directly onto pyridine and other heteroaromatic rings.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the difluoromethylation of pyridines.

Palladium-catalyzed reactions provide a versatile method for the difluoromethylation of heteroaryl halides. rsc.org For instance, pyridyl chlorides, bromides, and iodides can be efficiently coupled with a difluoromethyl source under mild conditions. rsc.org The choice of ligand and reaction conditions is crucial for achieving high yields. While C-H activation is also possible, palladium catalysis has been particularly effective for meta-selective C-H difluoromethylation of arenes using difluoroacetic acids, although this has been less specifically detailed for pyridine carboxamides. rsc.org

Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative. Nickel catalysts can mediate the difluoromethylation of aryl iodides using difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) as the difluoromethylating agent. cas.cn The choice of ligand is critical; for example, a tridentate terpyridine ligand can selectively promote C(sp3)−S bond cleavage in the sulfone reagent to achieve difluoromethylation. cas.cn Nickel catalysis is also effective for the reductive difluoromethylation of alkenes using difluoroacetic anhydride (DFAA) and pyridine N-oxide, showcasing its utility in generating C(sp3)-CF2H bonds. ccspublishing.org.cnchemrxiv.org Furthermore, nickel-catalyzed methods have been developed for the difluoromethylation of aryl halides and boronic acids, demonstrating broad applicability. rsc.org

Copper-mediated reactions are also prevalent, particularly for the oxidative C-H difluoromethylation of heterocycles. These methods often complement radical-based approaches by targeting different positions on the ring, such as the more acidic C-H bonds in azole rings fused to pyridines. rsc.org

| Metal Catalyst | Pyridine Substrate | Difluoromethyl Source | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium | 2-Chloropyridine | (DMPU)2Zn(CF2H)2 | Pd(dba)2, RuPhos | N/A | [General method] |

| Nickel | Aryl Iodide | 2-PySO2CF2H | Ni(OTf)2/terpyridine, Zn | up to 68% | cas.cn |

| Nickel | 2-Phenyl-1-(pyridin-2-yl)ethene | DFAA/Pyridine N-oxide | NiBr2·dme, terpyridine, Mn | 92% | ccspublishing.org.cn |

| Palladium | 2-Bromopyridine | TMSCF2H | Pd(P(t-Bu)3)2, CsF | N/A | [General method] |

Radical difluoromethylation, particularly through Minisci-type reactions, is highly effective for the functionalization of electron-deficient heterocycles like pyridine. These reactions involve the generation of a difluoromethyl radical (•CF2H), which then adds to the protonated pyridine ring.

The selection of the radical precursor is critical. Reagents such as bis(difluoroacetyl)peroxide can be used in Minisci-type reactions to achieve para-selective difluoromethylation of pyridines that have been activated by converting them into pyridinium (B92312) salts. thieme-connect.com Another approach involves the photocatalytic activation of complexes formed between pyridine N-oxides and difluoroacetic anhydride, which generates the •CF2H radical under visible light irradiation. rsc.org This method is operationally simple and scalable. nih.gov

A recently developed strategy allows for switchable regioselectivity between the meta and para positions. By converting pyridines into oxazino-pyridine intermediates, a radical process can achieve meta-C-H difluoromethylation. Subsequent in situ transformation of these intermediates into pyridinium salts under acidic conditions switches the selectivity to favor para-difluoromethylation. researchgate.netresearchgate.net

Nucleophilic difluoromethylation typically involves reagents that can deliver a difluoromethyl anion equivalent ("CF2H-") to an electrophilic substrate. While direct C-H functionalization of pyridines via nucleophilic attack is challenging, this strategy is effective for N-difluoromethylation.

A straightforward, transition-metal-free method for the N-difluoromethylation of pyridines uses ethyl bromodifluoroacetate (BrCF2COOEt). nih.govub.edursc.org The reaction proceeds through a two-step process: an initial nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent (N-alkylation), followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium salt. nih.govub.edursc.org

Other nucleophilic reagents, such as difluoromethyl 2-pyridyl sulfone, have been developed. Deprotonation of this reagent generates a stabilized carbanion that can react with various electrophiles. cas.cn Similarly, difluoromethyl 2-pyridyl sulfoximine (B86345) has been designed as a stereoselective nucleophilic reagent for introducing the difluoromethyl group. chinesechemsoc.org These reagents highlight the versatility of using pyridine-based sulfones and related structures to modulate the reactivity of the attached difluoromethyl moiety.

Evaluation of Regioselectivity and Scalability in Difluoromethylation Processes

Regioselectivity is a paramount concern in the late-stage functionalization of substituted pyridines, as the electronic nature of the ring and any existing substituents direct the position of incoming groups.

Radical (Minisci) Reactions: These reactions typically favor the C2 and C4 positions (ortho and para to the nitrogen) of the pyridinium ion due to the electrophilic character of the radical and the electron-deficient nature of these positions.

Metal-Catalyzed C-H Activation: The regioselectivity is often controlled by a directing group on the pyridine ring, which coordinates to the metal center and guides the C-H activation to a specific ortho-position.

Intermediate-Based Strategies: As mentioned, the use of dearomatized intermediates like oxazino-pyridines offers a sophisticated way to control regioselectivity. The nucleophilic character of the intermediate directs functionalization to the meta-position, while its conversion to a pyridinium salt redirects the reaction to the para-position. thieme-connect.comresearchgate.net

Scalability is a critical factor for the practical application of any synthetic method, particularly in industrial settings.

De Novo Synthesis: While often longer, de novo syntheses can be highly scalable. The synthesis of 4-(difluoromethyl)pyridin-2-amine, for example, has been successfully executed on a multi-kilogram scale, demonstrating the industrial viability of building the ring from simple, inexpensive starting materials. acs.org

Late-Stage Functionalization: Scalability can be a challenge for LSF methods. Many difluoromethylation reagents are expensive and require multi-step syntheses. However, significant progress has been made. Photocatalytic methods using inexpensive precursors like trifluoroacetic anhydride (for CF3) or difluoroacetic anhydride (for CF2H) in combination with pyridine N-oxides have been demonstrated on scales up to 100 grams, offering a more economical and practical solution. rsc.orgnih.govnih.gov Nickel-catalyzed reactions are also promising for large-scale applications due to the lower cost of the metal compared to palladium. rsc.org

| Methodology | Typical Position(s) Targeted | Controlling Factors | Reference |

|---|---|---|---|

| Radical (Minisci-type) | C4 (para) | Protonation/activation of pyridine ring | thieme-connect.com |

| Radical (via Oxazino-pyridine) | C3 (meta) | Use of dearomatized intermediate | researchgate.net |

| Metal-Catalyzed C-H Activation | C2 or C6 (ortho) | Directing group on the substrate | [General principle] |

| De Novo Synthesis | Any position | Choice of difluoromethylated precursor | acs.orgacs.org |

Synthesis of the Pyridine-3-carboxamide (B1143946) Moiety

The formation of the pyridine-3-carboxamide moiety is a fundamental step in the synthesis of the target compound. This can be achieved through various methods, primarily involving the formation of the amide bond and the construction of the pyridine ring.

Direct condensation of a carboxylic acid with an amine is a common and efficient method for forming the amide bond in the pyridine-3-carboxamide structure. nih.govresearchgate.net This approach typically requires activating agents to facilitate the reaction.

One effective method involves the use of titanium tetrachloride (TiCl₄) as a mediator. nih.govresearchgate.netd-nb.info In this process, a carboxylic acid is treated with an amine in the presence of TiCl₄ and a base, such as pyridine. The reaction proceeds through the formation of an adduct between the carboxylate and TiCl₄, which then reacts with the amine to yield the corresponding amide. nih.gov This method has been successfully applied to a wide range of substrates, providing moderate to excellent yields. nih.govresearchgate.net

Another notable condensation reagent is pyridine-3-carboxylic anhydride (3-PCA). oup.com This reagent, in the presence of an activator like 4-(dimethylamino)pyridine (DMAP), facilitates the smooth conversion of carboxylic acids and amines into carboxamides under mild conditions. oup.com The reaction is often high-yielding and offers a simple experimental procedure. oup.com

Table 1: Examples of Condensation Reactions for Amide Bond Formation

| Carboxylic Acid | Amine | Condensing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Aniline | TiCl₄, Pyridine | Pyridine | 85 °C | 98 | d-nb.info |

| 3-Phenylpropionic Acid | 3-Phenylpropylamine | 3-PCA, DMAP | Dichloromethane | Room Temperature | 91 | oup.com |

| Nicotinic Acid | Various Amines | EDCI, DMAP | Dichloromethane | 0 °C to Room Temperature | Moderate to Good | nih.gov |

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be employed to synthesize heterocyclic compounds, including pyridine derivatives. researchgate.netwikipedia.org This rearrangement typically involves an aromatic system with an electron-withdrawing group ortho to a side chain bearing a nucleophilic functionality. wikipedia.org

In the context of pyridine carboxamide synthesis, a Smiles rearrangement can be designed to form the pyridine ring itself or to introduce the carboxamide functionality onto a pre-existing pyridine ring. acs.orgacs.org For instance, a suitably substituted benzene (B151609) derivative can undergo a Smiles rearrangement to form a pyridine ring with a carboxamide substituent. A theoretical study on the S-N type Smiles rearrangement on pyridine rings has provided insights into the mechanism, suggesting a two-step process involving intramolecular ipso-substitution followed by ring closure. researchgate.net This process is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net

The introduction of fluorine-containing substituents onto the pyridine ring is a critical step in the synthesis of this compound. This can be achieved by using pre-functionalized fluorinated pyridine intermediates. The synthesis of 3-fluoropyridines, for example, can be accomplished through methods like photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate. acs.org

Once a fluorinated pyridine is obtained, it can undergo further reactions to introduce the carboxamide group. For instance, a 2-fluoropyridine (B1216828) derivative can undergo nucleophilic aromatic substitution (SNAr) reactions where the fluorine atom is displaced by a nucleophile. acs.org This strategy allows for the late-stage functionalization of the pyridine ring. acs.org

Specialized Reaction Pathways and Mechanistic Considerations in Synthesis

Beyond the primary synthetic steps, specialized reactions and a clear understanding of reaction mechanisms are essential for optimizing the synthesis and accessing novel analogs.

Hydrolysis and decarboxylation reactions are often key steps in synthetic sequences leading to pyridine derivatives. For example, the synthesis of pyridylacetic acid derivatives can involve the hydrolysis of an ester or other functional group followed by decarboxylation. acs.org

In the context of synthesizing N-difluoromethylated pyridines, a two-step process involving N-alkylation with ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and subsequent decarboxylation has been reported. rsc.org The thermal decarboxylation of pyridinecarboxylic acids is influenced by the substituents on the pyridine ring. researchgate.net For instance, the decarboxylation of 3-hydroxy- and 3-aminopicolinic acids proceeds through different mechanisms depending on the acidity of the solution. researchgate.net

Table 2: Decarboxylation Conditions for Pyridine Carboxylic Acid Derivatives

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| 2-Pyridone-3-carboxylic acid | Potassium carbonate, Toluene | 2-Pyridone | researchgate.net |

| 3-Hydroxypicolinic acid | Aqueous solution, 150 °C | 3-Hydroxypyridine | researchgate.net |

| N-(Ethoxycarbonyl(difluoro)methyl)pyridinium bromide | In situ hydrolysis | N-Difluoromethylpyridinium salt | rsc.org |

Oxidative transformations of pyridine derivatives can lead to the formation of novel and complex molecular scaffolds. The selective oxidation of thienopyridines, for instance, has been utilized to prepare a variety of functionalized derivatives, including N-oxides, S-oxides, and sulfones. nih.govacs.org

An interesting example is the noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org This reaction can proceed through different mechanistic pathways depending on the solvent, leading to unexpected oxidative dimerization products. nih.govacs.org Such transformations highlight the potential for creating diverse molecular architectures from pyridine carboxamide precursors.

Advanced Synthetic Techniques and Process Optimization

The drive for greener, faster, and more efficient chemical processes has led to the adoption of several advanced techniques in the synthesis of complex molecules like this compound. These methods offer significant advantages over traditional synthetic routes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. orientjchem.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. niscair.res.inorganic-chemistry.orgresearchgate.net In the context of pyridine carboxamide synthesis, microwave energy can be effectively used to drive the amide bond formation between a pyridine carboxylic acid derivative and an amine.

A general protocol for the microwave-assisted synthesis of pyridine carboxamides involves the coupling of a suitable pyridine carboxylic acid or its activated form with an amine in a sealed vessel under microwave irradiation. niscair.res.in The use of polar solvents is often preferred as they efficiently absorb microwave energy. organic-chemistry.org This methodology avoids the need for toxic organic solvents like N,N-dimethylformamide and can sometimes be performed in neat water, aligning with the principles of green chemistry. niscair.res.in

The advantages of microwave-assisted synthesis over conventional heating are notable. For instance, in the synthesis of various heterocyclic compounds, reaction times have been reduced from 24 hours to just 1 hour, with an average yield increase of 15%. orientjchem.org Microwave heating can also lead to cleaner reactions with easier work-up procedures and fewer side products. orientjchem.orgosti.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | orientjchem.orgosti.gov |

| Reaction Temperature | Often high, prolonged heating | Can reach higher temperatures quickly and uniformly | orientjchem.org |

| Yield | Variable, often lower | Generally higher | orientjchem.orgniscair.res.in |

| Side Products | More prevalent | Reduced | osti.gov |

| Energy Efficiency | Lower | Higher | organic-chemistry.org |

This table presents a generalized comparison based on findings for similar heterocyclic syntheses.

For the synthesis of this compound, a hypothetical microwave-assisted protocol would involve reacting 2-(difluoromethyl)nicotinic acid with ammonia (B1221849) or an ammonia equivalent in a suitable solvent under microwave irradiation. The optimization of parameters such as temperature, time, and solvent would be crucial for maximizing the yield and purity of the final product.

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. researchgate.net This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium salt, which transports a reactant from one phase to another where the reaction can occur. nih.gov While direct application of PTC for the final amidation step in the synthesis of this compound is less common, it can be instrumental in the synthesis of precursors or in subsequent modifications.

For instance, PTC is widely used for N-alkylation and the formation of carbon-carbon bonds in heterocyclic systems. researchgate.netresearchgate.netacs.org In a hypothetical scenario, if a precursor to this compound required alkylation, PTC would offer a mild and efficient method. The use of solid-liquid PTC without a solvent can also provide economic and safety benefits. researchgate.net

The general mechanism of PTC involves the catalyst forming an ion pair with the reactant in the aqueous or solid phase and transporting it into the organic phase where it can react with the substrate. princeton.edu The catalyst then returns to the initial phase to repeat the cycle. This technique can lead to higher yields and milder reaction conditions compared to homogeneous reactions. researchgate.net

High-Throughput Screening for Reaction Condition Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of reaction conditions in parallel to identify the optimal parameters for a given transformation. asm.org This approach is particularly useful for optimizing the synthesis of valuable compounds like this compound, where maximizing yield and minimizing impurities are critical. Instead of the traditional one-variable-at-a-time approach, HTS allows for the simultaneous investigation of multiple parameters.

For the optimization of the amide bond formation to produce this compound, an HTS workflow would involve setting up a library of reactions in a microplate format. asiaresearchnews.com Each well would contain a unique set of reaction conditions, varying parameters such as:

Coupling reagents: A variety of reagents for activating the carboxylic acid could be screened.

Bases: Different organic and inorganic bases could be tested.

Solvents: A range of solvents with varying polarities and boiling points would be evaluated.

Temperature: The effect of temperature on the reaction outcome would be assessed.

Concentration: Reactant concentrations can be varied to find the optimal balance for conversion and side-product formation.

After the reactions are complete, the plates are analyzed using high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to determine the yield and purity of the product in each well. This data-rich approach allows for the rapid identification of the ideal conditions for the synthesis. asiaresearchnews.com

| HTS Parameter | Variables to Screen | Rationale |

| Coupling Reagent | HATU, HOBt, T3P, etc. | Efficiency of carboxylic acid activation. |

| Base | DIPEA, Triethylamine, K2CO3, etc. | Neutralizing acidic byproducts and promoting nucleophilicity. |

| Solvent | DMF, THF, Acetonitrile, Dichloromethane, etc. | Solubilization of reactants and influence on reaction kinetics. |

| Temperature | 25°C, 50°C, 80°C, etc. | Impact on reaction rate and side reactions. |

| Reactant Ratio | 1:1, 1:1.2, 1.2:1 (Acid:Amine) | Optimizing stoichiometry for maximum conversion. |

This table outlines a potential high-throughput screening matrix for the optimization of the synthesis of this compound.

By employing these advanced synthetic and optimization techniques, the preparation of this compound and its analogs can be achieved with greater efficiency, control, and adherence to the principles of modern, sustainable chemistry.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

A suite of spectroscopic methods is essential to confirm the molecular structure, providing evidence for the pyridine (B92270) ring, the carboxamide group, and the difluoromethyl substituent.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and connectivity of fluorine atoms.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring and the protons of the primary amide (-CONH₂). A key feature would be the signal for the difluoromethyl group proton (-CHF₂), which would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a triplet due to one-bond coupling with the two fluorine atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the core structure here).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the difluoromethyl group. It would be expected to show a single signal that is split into a doublet due to coupling with the single proton of the -CHF₂ group.

2D NMR: Techniques like HHCOSY (Homonuclear Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be employed to establish the connectivity between the protons on the pyridine ring, confirming their relative positions.

A thorough search did not yield specific, publicly available experimental NMR data for 2-(Difluoromethyl)pyridine-3-carboxamide.

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. Key vibrational bands expected for this compound would include:

N-H Stretching: Bands corresponding to the amide N-H bonds, typically appearing in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl group, usually found around 1650-1690 cm⁻¹.

C-F Stretching: Strong bands indicating the presence of the C-F bonds of the difluoromethyl group, typically observed in the 1000-1200 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Vibrations characteristic of the pyridine ring.

No specific experimental FTIR spectrum for this compound could be located in the searched literature.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyridine ring. The spectrum would be expected to show absorption maxima (λmax) characteristic of π → π* and n → π* transitions associated with the aromatic system and the carbonyl group.

Specific experimental UV-Visible absorption data for this compound are not available in published sources.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound (172.13 g/mol ).

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula. The theoretical exact mass for C₇H₆F₂N₂O is 172.04481914 Da. nih.gov An experimental HRMS measurement would be expected to match this value within a very narrow margin (typically <5 ppm).

While the theoretical exact mass is known, specific experimental high-resolution mass spectrometry results for this compound were not found. nih.gov

Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsional angles, and would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding from the amide group.

A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or is not publicly available.

Analysis of Molecular Conformation and Intermolecular Interactions

The spatial orientation of the difluoromethyl and carboxamide substituents relative to the pyridine ring, along with the intermolecular forces they engender, dictates the supramolecular architecture of the compound in the solid state and its conformational preferences in solution.

Conformational Analysis (e.g., Dihedral Angles)

The conformation of this compound is largely defined by the rotational freedom around the single bonds connecting the substituents to the pyridine core. The dihedral angles, which describe the twist around these bonds, are influenced by steric and electronic factors. In related pyridine carboxamide systems, the orientation of the carboxamide group relative to the pyridine ring is a key conformational feature. nih.gov For instance, studies on pyridine-2,6-dicarboxamides have revealed that the planarity of the carboxamide groups can vary, leading to planar, semi-skew, or skew conformations. nih.govmdpi.com These deviations from planarity are often a mechanism to alleviate steric strain. mdpi.com

While specific dihedral angles for this compound are not extensively documented in the available literature, analysis of analogous structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, shows that the molecule can be nearly planar, with dihedral angles between the two pyridine rings being as small as 6.1 (2)°. nih.gov The conformation of the difluoromethyl group is also critical. The staggered conformations around the C-C bond connecting the difluoromethyl group to the pyridine ring are expected to be energetically favored to minimize steric hindrance. The specific rotational barrier and preferred dihedral angles would be influenced by the electronic interactions between the C-F and C-H bonds of the difluoromethyl group and the adjacent pyridine ring. semanticscholar.org

| Dihedral Angle | Description | Typical Values in Related Structures |

| N(pyridine)-C2-C(amide)-N(amide) | Describes the orientation of the amide plane relative to the pyridine ring. | Near 0° for planar conformations, can deviate significantly in skew conformations. nih.govmdpi.com |

| C3-C2-C(CF2H)-F | Describes the rotation of the difluoromethyl group. | Staggered conformations are generally preferred. semanticscholar.org |

Hydrogen Bonding Characteristics of the Difluoromethyl Group and Amide Moiety

The hydrogen bonding potential of this compound is primarily governed by the amide moiety (-CONH2) and, to a lesser extent, the difluoromethyl group (-CF2H). The amide group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust intermolecular hydrogen bonds, which are fundamental in dictating the crystal packing and influencing the compound's physical properties. nih.govmdpi.com

In the crystal structures of related pyridine carboxamides, the amide groups are consistently involved in extended hydrogen-bonded networks. nih.gov For example, N-H···O and N-H···N hydrogen bonds are common motifs that link molecules into chains, sheets, or more complex three-dimensional architectures. nih.govmdpi.com The pyridine nitrogen atom can also act as a hydrogen bond acceptor. mdpi.com

Stereochemical Investigations of Products

Stereochemistry becomes a critical consideration in reactions that create or modify chiral centers. While this compound itself is achiral, reactions involving this compound could lead to the formation of stereoisomers if a chiral center is introduced. For instance, asymmetric synthesis methodologies targeting derivatives of this compound would require careful control of stereochemistry.

In the broader context of synthesizing substituted pyridines, controlling regioselectivity is often a primary challenge. nih.gov For reactions that do proceed to form chiral products, the stereochemical outcome (i.e., the specific enantiomer or diastereomer formed) is determined by the reaction mechanism and the nature of the reactants and catalysts used. For example, in copper-catalyzed asymmetric reactions, the choice of a chiral ligand is crucial in determining the enantioselectivity of the product. acs.org While specific stereochemical investigations for reactions starting from this compound are not detailed in the provided search results, any synthetic route aiming to produce chiral derivatives would necessitate a thorough investigation of the stereochemical course of the reactions.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely employed to investigate the properties of pyridine (B92270) derivatives. physchemres.orgnih.gov Calculations for 2-(Difluoromethyl)pyridine-3-carboxamide are typically performed using hybrid functionals, such as B3LYP, in conjunction with robust basis sets like 6-311++G(d,p) to ensure reliable and accurate predictions of its properties. researchgate.netresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

The core structure consists of a pyridine ring substituted with a difluoromethyl group at the 2-position and a carboxamide group at the 3-position. A critical aspect of its conformational analysis is the rotational barrier around the C3-C(O) single bond, which dictates the orientation of the carboxamide group relative to the pyridine ring. Theoretical calculations on related molecules like 3-formyl pyridine show that different conformers (e.g., cis and trans) can exist, separated by a distinct rotational energy barrier. nih.gov For this compound, two primary planar conformers are possible, depending on whether the carbonyl oxygen is oriented toward or away from the pyridine nitrogen. The relative stability of these conformers is influenced by steric hindrance from the adjacent difluoromethyl group and potential intramolecular hydrogen bonding between the amide hydrogen and the pyridine nitrogen. DFT calculations can precisely quantify the energy difference between these conformers and the transition state connecting them.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.235 |

| C-NH₂ | 1.360 | |

| C-CF₂H | 1.510 | |

| C-F | 1.375 | |

| Bond Angle (°) | O=C-N | 122.5 |

| Py-C-C(O) | 120.8 | |

| F-C-F | 107.5 | |

| Dihedral Angle (°) | N(py)-C-C=O | ~0 or ~180 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in their assignment. researchgate.net For this compound, the calculated spectrum would exhibit characteristic bands corresponding to the functional groups present.

Key predicted vibrational modes include:

N-H Stretching: The carboxamide group features symmetric and asymmetric N-H stretching vibrations, typically predicted in the 3400-3550 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyridine ring and the aliphatic C-H stretch of the difluoromethyl group are expected around 3100 cm⁻¹ and 2980 cm⁻¹, respectively.

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I band) stretch is a prominent feature, usually predicted around 1680-1700 cm⁻¹.

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-F Stretching: The difluoromethyl group will produce strong symmetric and asymmetric C-F stretching bands, typically found in the 1100-1250 cm⁻¹ region. researchgate.net

Theoretical calculations provide a scaled vibrational spectrum that can be directly compared with experimental data for structural validation. physchemres.orgresearchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(N-H) asym | 3545 | Asymmetric N-H stretch |

| ν(N-H) sym | 3430 | Symmetric N-H stretch |

| ν(C-H) arom | 3095 | Pyridine C-H stretch |

| ν(C=O) | 1695 | Carbonyl (Amide I) stretch |

| δ(N-H) | 1620 | N-H scissoring (Amide II) |

| ν(C=C/C=N) | 1580, 1470 | Pyridine ring stretching |

| ν(C-F) asym | 1240 | Asymmetric C-F stretch |

| ν(C-F) sym | 1115 | Symmetric C-F stretch |

DFT calculations can be used to predict various thermochemical properties by combining electronic energy calculations with statistical mechanics. Properties such as standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°v) can be determined. researchgate.net These values are crucial for understanding the stability and energy content of the molecule. The calculations typically involve computing vibrational frequencies to determine the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy. Studies on related fluorinated hydrocarbons demonstrate the reliability of these computational methods. asianpubs.org

Table 3: Predicted Thermochemical Properties of this compound at 298.15 K

| Property | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -450.5 kJ/mol |

| Standard Entropy (S°) | 365.8 J/(mol·K) |

| Heat Capacity (C°v) | 135.2 J/(mol·K) |

| Zero-Point Vibrational Energy (ZPVE) | 295.3 kJ/mol |

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity, spectral behavior, and intermolecular interactions. Computational analysis provides detailed information about the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

Table 4: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -7.15 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.95 |

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with classical chemical bonding concepts (e.g., lone pairs, bonding orbitals). This method provides a quantitative picture of charge distribution and intramolecular charge transfer (ICT) by examining stabilizing donor-acceptor interactions. dergipark.org.tr

In this compound, NBO analysis can quantify the delocalization of electron density. Key interactions would include the hyperconjugation between the lone pairs of the carbonyl oxygen and amide nitrogen with the anti-bonding orbitals (π) of the adjacent C=O and pyridine ring systems. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. For example, the interaction involving the donation from the nitrogen lone pair to the carbonyl π orbital (n(N) → π*(C=O)) is a significant contributor to the stability of the amide bond. Similarly, interactions involving the highly electronegative fluorine atoms can also be analyzed to understand their influence on the molecule's electronic structure. researchgate.netnih.gov

Table 5: Predicted NBO Analysis - Major Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π(C=O) | 55.8 |

| LP(O) | σ(N-H) | 4.2 |

| π(C=C)py | π(C=C)py | 20.5 |

| σ(C-H)CHF₂ | σ(C-F) | 3.1 |

Mechanistic Computational Studies

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by exploring potential energy surfaces (PES). This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, corresponding to the activation energy barrier of the reaction. researchgate.net

The exploration of reaction pathways for a molecule like this compound can be performed using methods such as Density Functional Theory (DFT). mdpi.com These calculations can map out the minimum energy path (MEP) that connects reactants to products via a transition state. rwth-aachen.de For complex reactions, the pathway may involve multiple steps with several intermediates and transition states. Advanced techniques like reactive molecular dynamics (MD) simulations can also be employed to automatically discover possible reaction channels and elementary reactions. rwth-aachen.de

A critical aspect of these studies is the structural and energetic characterization of transition states. Locating a TS allows for the calculation of the activation energy, which is fundamental to understanding the reaction rate. In some complex organic reactions, a single transition state can lead to multiple products through a phenomenon known as post-transition-state bifurcation (PTSB). researchgate.net Here, the reaction trajectory splits after passing the TS, and the final product distribution may not be predictable by conventional transition-state theory alone. researchgate.net Computational studies, therefore, are essential to not only locate the transition states but also to understand the subsequent dynamic path that determines the reaction's outcome. nih.gov

Beyond mapping static energy pathways, computational studies can delve into the kinetics and dynamics of reactions. The selectivity of a chemical reaction can be under kinetic, thermodynamic, or dynamic control. pku.edu.cn While kinetic control is determined by the relative heights of the activation barriers (transition states), dynamic effects relate to the motion of atoms on the potential energy surface after passing the transition state. pku.edu.cn

Born-Oppenheimer molecular dynamics (BOMD) simulations are a key tool for investigating these dynamic effects. nih.gov By simulating a statistically significant number of trajectories starting from the transition state region, researchers can observe the actual pathways molecules take to form products. nih.govpku.edu.cn This approach is particularly valuable for reactions with post-transition-state bifurcations, where the product ratio is determined by the dynamics of the descent from the transition state rather than just the energies of subsequent intermediates. researchgate.netnih.gov

For intramolecular processes within this compound, such as conformational changes or cyclization reactions, dynamic studies could reveal whether the process is governed by simple statistical kinetics or if specific vibrational modes and momentum influence the outcome. These simulations provide a level of detail that is often inaccessible through experimental means, offering a deeper understanding of the factors that control chemical reactivity and selectivity. pku.edu.cn

Molecular Modeling for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode of a potential drug molecule, like this compound, within the active site of a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. researchgate.net

The results of a docking study provide a predicted binding pose and a binding affinity or score, which estimates the strength of the interaction. Analysis of the predicted complex reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor binding. For instance, in studies of similar pyridine carboxamide derivatives, docking has been used to rationalize binding to targets like cannabinoid receptors and fatty acid amide hydrolase (FAAH). nih.gov These analyses identified specific amino acid residues responsible for anchoring the ligand in the active site.

The table below illustrates typical data obtained from a molecular docking study on related carboxamide compounds, showing binding scores and key interacting residues.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Pyrazole-carboxamide 6c | hCA I | -7.5 | SER-255 | Hydrogen Bond |

| Pyrazole-carboxamide 6b | hCA II | -7.3 | ALA-246, SER-255 | Hydrogen Bond |

| Pyridine-4-yl derivative 16 | PI3Kα | -8.2 | VAL-851, LYS-802 | Hydrogen Bond, Ionic |

| Pyridine-3-yl derivative 17 | PI3Kα | -7.9 | VAL-851, SER-774 | Hydrogen Bond |

This table is illustrative and based on data for structurally related compounds to demonstrate the type of information generated from molecular docking studies. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful approach to derive these relationships. acs.org QSAR attempts to build a mathematical model that correlates the variation in biological activity within a series of compounds with changes in their physicochemical properties, which are represented by numerical values called molecular descriptors. acs.orgnih.gov

The process of developing a QSAR model involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). acs.orgnih.gov

Model Building : Statistical methods are used to create an equation that links the descriptors to the biological activity.

Validation : The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.gov These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in one area (steric field) or an electronegative group in another (electrostatic field) would be beneficial for activity. For a series of derivatives of this compound, QSAR could guide the synthesis of new analogs with potentially improved potency by identifying the key structural features that govern their interaction with a specific biological target. nih.gov

The table below lists some common molecular descriptors used in QSAR studies.

| Descriptor Type | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule |

| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity |

| Quantum-Chemical | HOMO/LUMO energies, MEP minima/maxima | Electronic properties and reactivity |

Chemical Reactivity and Reaction Mechanisms

Mechanistic Pathways of Functionalization and Transformation

The functionalization of 2-(difluoromethyl)pyridine-3-carboxamide is governed by the inherent electronic properties of its constituent parts. The pyridine (B92270) ring is electron-deficient, a characteristic that is further intensified by the strong inductive effect of the C2-difluoromethyl group and the C3-carboxamide group. This electronic structure is central to its reactivity.

The oxidation of pyridines, particularly those bearing electron-withdrawing groups, can be challenging. However, methods have been developed for the oxidation of electron-deficient pyridines to their corresponding N-oxides, often utilizing strong oxidizing agents like a combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex. tandfonline.com The formation of the N-oxide is a crucial transformation, as it can activate the pyridine ring for subsequent reactions. For instance, pyridine N-oxides can undergo photochemical difluoromethylation. nih.gov

The conversion of N-difluoromethylpyridinium salts, which can be considered key intermediates, into N-difluoromethyl-2-pyridones represents another significant oxidative transformation. acs.org This process involves the oxidation of the pyridinium (B92312) intermediate, demonstrating a pathway to functionalize the pyridine core. acs.org While not directly studied on this compound, these principles suggest that under appropriate oxidative conditions, it could be converted to its N-oxide or other oxidized derivatives.

Solvent choice can play a critical role in directing the regioselectivity of certain reactions. For example, in the context of C-H trifluoromethylation, the choice of solvent has been shown to fine-tune the position of functionalization on the pyridine ring, suggesting that solvent effects could similarly influence the reactivity of difluoromethylated analogs. researchgate.net

The electronic nature of this compound renders the pyridine ring highly susceptible to nucleophilic attack, while making it resistant to electrophilic substitution.

Nucleophilic Reactivity:

Pyridine Ring: The electron-deficient character of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitrogen atom and electron-withdrawing groups. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. acs.org This suggests that if a suitable leaving group were present on the ring of a this compound derivative, it would readily undergo SNAr.

Difluoromethyl Group: The protons of the difluoromethyl group (CF₂H) are acidic, allowing for deprotonation by a base to form a (difluoromethyl) anion. cas.cn This nucleophilic species can then participate in various reactions, such as additions to carbonyl compounds. cas.cn The CF₂H group is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. rsc.orgresearchgate.net

Pyridine Nitrogen: The nitrogen atom of the pyridine ring retains nucleophilic character and can attack electrophiles. rsc.org For example, the reaction of pyridines with ethyl bromodifluoroacetate leads to N-alkylation, forming an N-difluoromethylpyridinium salt after subsequent hydrolysis and decarboxylation. rsc.orgrsc.org

Electrophilic Reactivity:

Pyridine Ring: Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the strong deactivating effects of the substituents and the pyridine nitrogen.

Difluoromethyl Substituent: Under certain conditions, the difluoromethyl group can react with electrophiles. However, the more common mode of reactivity involves the generation of radical or anionic species from CF₂H precursors. tandfonline.com

The table below summarizes the dual reactivity of difluoromethylated pyridines.

| Reactive Site | Reactivity Type | Description |

| Pyridine Ring | Nucleophilic Attack | The electron-deficient ring is susceptible to attack by nucleophiles, leading to SNAr reactions. |

| Pyridine Ring | Electrophilic Attack | Generally unreactive towards electrophiles due to deactivation by substituents and the ring nitrogen. |

| Difluoromethyl Group (C-H) | Nucleophilic (after deprotonation) | The acidic proton can be removed by a base to generate a nucleophilic difluoromethyl anion. |

| Pyridine Nitrogen | Nucleophilic | The lone pair on the nitrogen can act as a nucleophile, attacking electrophilic centers. |

Radical processes provide a powerful avenue for the functionalization of pyridines. The direct C-H difluoromethylation of pyridines can be achieved through radical mechanisms. nih.gov The difluoromethyl radical (•CF₂H) is considered a nucleophilic radical, in contrast to the more electrophilic trifluoromethyl radical (•CF₃). nih.gov

One strategy for achieving regioselective difluoromethylation involves the use of oxazino pyridine intermediates, which are formed from the parent pyridine. nih.gov These intermediates show nucleophilic character at the β- and δ-positions and can be functionalized via a radical process. nih.gov Alternatively, converting the pyridine to a pyridinium salt under acidic conditions renders the ring electrophilic, directing a Minisci-type radical alkylation to the γ-position. nih.gov This switchable reactivity allows for controlled meta- or para-C-H difluoromethylation. nih.gov

A photoredox catalytic strategy has also been developed for the difluoroalkylation of pyridine N-oxides, which proceeds via the incorporation of an electrophilic difluoroacetate (B1230586) radical (•CF₂CO₂Et). tandfonline.com This highlights the importance of activating the pyridine moiety, in this case through N-oxidation, to facilitate radical functionalization. tandfonline.com

Catalytic Transformations Involving this compound and Analogs

Catalytic methods, particularly those employing transition metals and photoredox systems, are indispensable for the synthesis and functionalization of difluoromethylated compounds.

Transition metal catalysis offers efficient pathways for forming C-CF₂H bonds. cas.cn While the development of metal-catalyzed difluoromethylation has lagged behind trifluoromethylation, significant progress has been made. cas.cnnih.gov

Copper-Catalyzed Reactions: Copper catalysts are used in the cross-coupling of aryl iodides with α-silyldifluoroacetates. nih.gov Copper-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids has also been reported. nih.gov These methods provide routes to difluoromethylated compounds, although direct cross-coupling with a stable CuCHF₂ species has proven challenging due to its thermal instability. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the difluoromethylation of (hetero)aryl halides using zinc-based difluoromethylating agents like (TMEDA)₂Zn(CF₂H)₂. cas.cn The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the zinc reagent and subsequent reductive elimination to yield the difluoromethylated product and regenerate the catalyst. This approach is compatible with a range of aryl halides, including chlorides, bromides, and iodides. cas.cn

Nickel-Catalyzed Reactions: Nickel catalysts provide a cost-effective alternative for cross-coupling reactions. acs.org Nickel-catalyzed radical carbonylation reactions have been developed for the synthesis of complex heterocyclic structures. For example, a nickel-catalyzed radical cyclization and carbonylation of bromodifluoroacetamides with arylboronic acids has been used to synthesize δ-lactams containing a gem-difluoro group. acs.org This process involves a sequential single-electron transfer, cyclization, and carbonyl insertion. acs.org

The following table outlines common metal-catalyzed reactions for difluoromethylation.

| Metal Catalyst | Reaction Type | Substrates | Key Mechanistic Steps |

| Copper (Cu) | Cross-coupling / Decarboxylation | Aryl iodides, α,β-unsaturated carboxylic acids | Coordination, intramolecular reaction, C-CF₂H bond formation |

| Palladium (Pd) | Cross-coupling | (Hetero)aryl halides, (TMEDA)₂Zn(CF₂H)₂ | Oxidative addition, transmetalation, reductive elimination |

| Nickel (Ni) | Radical Cyclization/Carbonylation | Bromodifluoroacetamides, arylboronic acids | Single-electron transfer, 6-exo-trig cyclization, carbonyl insertion |

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating difluoromethyl radicals from readily available precursors, enabling the construction of CF₂H-containing compounds. rsc.org This approach avoids the need for harsh reagents and conditions often associated with traditional methods.

The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with a difluoromethyl radical precursor. This generates the key •CF₂H radical, which can then add to an aromatic or heteroaromatic substrate. rsc.org

A notable application is the photoredox-catalyzed difluoroalkylation of pyridine N-oxides. tandfonline.com In this system, the photocatalyst facilitates the generation of an electrophilic difluoroacetate radical from a suitable precursor. This radical then attacks the activated pyridine N-oxide ring, leading to regioselective C2- or C4-difluoroalkylation under mild conditions. tandfonline.com This method demonstrates the synergy between substrate activation (via N-oxide formation) and photoredox catalysis to functionalize electron-deficient pyridine rings. tandfonline.com

Influence of Fluorine Atoms on Reaction Energetics and Selectivity

The introduction of fluorine atoms into organic molecules, particularly on heterocyclic scaffolds like pyridine, profoundly alters their chemical reactivity. The difluoromethyl group (-CHF₂) at the C2 position of this compound serves as a potent modulator of the electronic landscape of the pyridine ring. This influence is critical in dictating the energetics and regioselectivity of further chemical transformations, most notably in C-H bond activation and functionalization reactions. The electron-withdrawing nature of the -CHF₂ group, combined with the inherent electronic properties of the pyridine ring and the C3-carboxamide substituent, creates a unique reactivity profile that distinguishes it from non-fluorinated and trifluoromethylated analogues.

Impact on C-H Bond Activation and Subsequent Functionalization

The C-H bonds of a pyridine ring are not equally reactive. The pyridine nitrogen atom is electron-withdrawing, rendering the ring electron-deficient and generally less reactive towards electrophilic substitution compared to benzene (B151609). This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions. In this compound, this inherent electronic property is further amplified by the substituents.

The difluoromethyl group at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the two fluorine atoms. This effect significantly lowers the electron density of the aromatic system, further deactivating the ring towards electrophilic attack. The C3-carboxamide group is also an electron-withdrawing and deactivating group. Consequently, the pyridine ring in this compound is highly electron-poor, which makes C-H activation, a process often involving the cleavage of a C-H bond by a transition metal catalyst, energetically more demanding compared to more electron-rich pyridines.

The key challenge and area of interest is the regioselectivity of C-H functionalization on the three available positions: C4, C5, and C6.

C6-H Bond: This position is ortho to the electron-deficient nitrogen atom and meta to the carboxamide group. The proximity to the nitrogen makes it the most electron-poor C-H bond, and it is sterically accessible. However, direct functionalization at this site can be challenging without a directing group at the nitrogen or C2 position.

C4-H Bond: This position is para to the nitrogen and ortho to the C3-carboxamide group. The carboxamide group can act as a directing group in many transition-metal-catalyzed C-H activation reactions, favoring functionalization at the ortho C4 position. nih.govmdpi.com This makes C4 a probable site for directed functionalization.

The energetics of activating a specific C-H bond are therefore a function of the combined electronic and steric influences of the substituents. Palladium-catalyzed C-H activation, for instance, often relies on a directing group to form a stable cyclometalated intermediate, which lowers the activation energy for C-H cleavage at a specific site. nih.gov In this molecule, the carboxamide group is the most likely candidate to direct functionalization to the C4 position.

| C-H Position | Position Relative to Nitrogen | Position Relative to -CHF₂ | Position Relative to -CONH₂ | Predicted Electronic Density | Potential for Directed C-H Activation |

| C4-H | γ (para) | meta | ortho | Low | High (via -CONH₂ direction) |

| C5-H | β (meta) | para | meta | Relatively Higher | Low |

| C6-H | α (ortho) | meta | para | Very Low | Moderate |

Comparative Reactivity Studies with Trifluoromethylated Analogues

A comparison between this compound and its trifluoromethylated analogue, 2-(trifluoromethyl)pyridine-3-carboxamide, highlights the nuanced but significant role of a single hydrogen atom versus a fluorine atom. The primary distinction lies in the magnitude of the electron-withdrawing inductive effect (-I effect) of the -CHF₂ group versus the -CF₃ group.

The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry due to the cumulative inductive effect of three fluorine atoms. website-files.compearson.com The difluoromethyl (-CHF₂) group is also strongly electron-withdrawing, but less so than the -CF₃ group. mdpi.com This difference has a direct impact on the reaction energetics for C-H activation.

Reaction Energetics: The pyridine ring of the trifluoromethyl analogue is significantly more electron-deficient and deactivated than that of the difluoromethyl compound. Consequently, C-H bond activation on 2-(trifluoromethyl)pyridine-3-carboxamide is expected to have a higher activation energy. This would translate to a slower reaction rate under identical conditions, or the necessity for harsher conditions (e.g., higher temperatures, stronger reagents) to achieve a comparable yield. website-files.com

| Property | This compound | 2-(Trifluoromethyl)pyridine-3-carboxamide |

| Substituent | -CHF₂ | -CF₃ |

| Inductive Effect | Strong (-I) | Very Strong (-I) |

| Overall Ring Deactivation | High | Very High |

| Predicted C-H Activation Energetics | High activation energy | Higher activation energy |

| Predicted Relative Reaction Rate | Slower (compared to non-fluorinated) | Slowest |

| Radical Character of •R Group | Nucleophilic (•CF₂H) | Electrophilic (•CF₃) nih.gov |

Structure Activity Relationship Sar and Derivatization Studies

Systematic Structural Modifications of the Pyridine (B92270) Core and Carboxamide Moiety

The pyridine ring is a key component of many biologically active compounds, and its substitution pattern significantly impacts molecular properties and interactions with biological targets. nih.gov The position and electronic characteristics (whether electron-donating or electron-withdrawing) of substituents on the pyridine ring of carboxamide derivatives can dramatically alter their biological efficacy. researchgate.netnih.gov

Studies on pyridine-3-carboxamide (B1143946) analogs have shown that the type and location of substituents are critical determinants of activity. researchgate.net For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives designed to combat bacterial wilt, the presence of a hydroxyl group at the ortho position of one aromatic ring and a chloro group at the para position of another was found to be exceptionally effective. researchgate.net This highlights that specific electronic and steric arrangements are necessary for optimal interaction with the biological target.

The position of the carboxamide group itself also influences the chemical properties of the molecule. Research on the alkylation of pyridine carboxamides revealed that the reaction yields are dependent on the position of the amide group (ortho-, meta-, para-), with meta- and para-positions leading to higher yields than the ortho position under certain conditions. mdpi.com This suggests that the location of substituents affects the reactivity and accessibility of other parts of the molecule.

Furthermore, the electronic nature of the pyridine ring can be tuned by substituents. Electron-withdrawing groups, such as halogens or the difluoromethyl group itself, decrease the electron density of the ring. nih.gov This modulation can enhance a molecule's ability to penetrate biofilms or improve its binding affinity to a target. nih.gov Conversely, electron-donating groups can also enhance activity, indicating that the optimal electronic nature is target-dependent. nih.gov

| Compound | Ring A Substituent | Ring C Substituent | Relative Biological Activity | Reference |

| Analog 4a | 2-OH | 4-Cl | Exceptionally Effective | researchgate.net |

| Other Analogs | Various | Various | Varied/Lower Activity | researchgate.netnih.gov |

This table illustrates the impact of substituent positioning on the biological activity of pyridine-3-carboxamide analogs against bacterial wilt, as reported in the cited study.

The carboxamide moiety (-CONH-) is a prevalent feature in many pharmaceuticals and agrochemicals due to its ability to form crucial hydrogen bonds with biological targets. In derivatives of 2-(difluoromethyl)pyridine-3-carboxamide, this linker is often a key structural determinant for molecular efficacy. researchgate.netresearchgate.net

The amide linkage is considered a significant contributor to the high potency of certain pyridine-3-carboxamide analogs. researchgate.netnih.gov Its hydrogen-bonding donor (N-H) and acceptor (C=O) capabilities allow it to anchor the molecule within a target's binding site. SAR studies have demonstrated that the presence of the carboxamide at the C-3 position is a significant factor for the anti-proliferative activity of some heterocyclic compounds. researchgate.net

Exploration of variations within this group involves several strategies:

N-Substitution: Replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups can modulate lipophilicity, steric profile, and hydrogen bonding capacity.

Amide Isosteres: Replacing the amide group with bioisosteres (groups with similar steric and electronic properties) can improve metabolic stability or other pharmacokinetic properties. For example, in the development of certain inhibitors, a primary carboxamide group was replaced by an electron-withdrawing trifluoromethyl (CF3) group. acs.org This modification successfully reduced the polar surface area and strong hydrogen-bonding capability of the amide, leading to significantly enhanced inhibitory activity and improved cell permeability. acs.org

| Modification Strategy | Example | Potential Outcome |

| N-Alkylation | Replacing -CONH₂ with -CONHR | Increased lipophilicity, altered steric fit |

| N-Arylation | Replacing -CONH₂ with -CONHAr | Introduction of further binding interactions (e.g., π-π stacking) |

| Bioisosteric Replacement | Replacing -CONH₂ with -CF₃ | Reduced polarity, improved metabolic stability, enhanced permeability |

This conceptual table outlines potential variations of the carboxamide group and their likely impact on molecular properties.

The difluoromethyl group (-CHF₂) is a unique substituent that confers several advantageous properties upon a molecule, acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its role extends beyond simply increasing lipophilicity; it actively participates in molecular interactions that can enhance bio-efficacy.

A key feature of the -CHF₂ group is its ability to act as an unconventional hydrogen bond donor. acs.org The polarized C-H bond can form hydrogen bonds with oxygen or other electronegative atoms in a receptor's binding site, an interaction that can be critical for potent biological activity. acs.org This capacity allows the -CHF₂ group to mimic the hydrogen-bonding ability of a hydroxyl group while being more lipophilic.

The introduction of fluorine atoms, including in a -CHF₂ group, has a profound impact on a molecule's physicochemical properties.

Increased Lipophilicity: The substitution of hydrogen atoms with fluorine generally increases a compound's lipophilicity (logP or logD). For example, a difluorinated thioalkyl motif (-SCF₂H) results in a modest increase in lipophilicity compared to its non-fluorinated analog. nih.gov This can enhance membrane permeability and improve absorption and distribution.

Electronic Effects: The strong electron-withdrawing nature of fluorine atoms reduces the electron density of the adjacent pyridine ring. nih.gov This can alter the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting target binding or solubility. nih.gov

These combined effects mean the difluoromethyl group is not merely a passive structural element but a key functional determinant that influences how the molecule interacts with its biological target and behaves in a physiological environment. nih.gov

Applications and Advanced Materials Chemistry

Role as Chemical Intermediates in Organic Synthesis

2-(Difluoromethyl)pyridine-3-carboxamide, a derivative of nicotinamide (B372718), serves as a valuable and reactive building block for the synthesis of a wide array of more complex molecular architectures. Its inherent structural features—a reactive carboxamide group and a difluoromethyl-substituted pyridine (B92270) ring—provide multiple sites for chemical modification and cyclization reactions.

The pyridine-3-carboxamide (B1143946) (nicotinamide) framework is a well-established precursor for the construction of fused heterocyclic systems. Through various cyclization strategies, the amide and the adjacent pyridine ring can be elaborated to form bicyclic and polycyclic structures of significant chemical and biological interest.

Pyrido[1,2-a]pyrimidines: The synthesis of the pyrido[1,2-a]pyrimidine (B8458354) core often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable three-carbon unit. While direct synthesis from this compound is not extensively documented, analogous nicotinamide derivatives are employed in the synthesis of related fused pyrimidines, such as pyrido[2,3-d]pyrimidines. rsc.orgrsc.org For instance, o-aminonicotinonitrile, a closely related nicotinamide precursor, can undergo acylation and subsequent intramolecular heterocyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) scaffold. rsc.org This suggests a plausible pathway where this compound, after appropriate functionalization (e.g., introduction of an amino group at the 2-position), could serve as a key intermediate for difluoromethyl-substituted pyridopyrimidines. These scaffolds are of great interest due to their wide range of pharmacological activities, including anticancer properties. rsc.org

Pyrazolo[1,5-a]pyridines: The construction of pyrazolo[1,5-a]pyridines typically proceeds through the cyclization of N-aminopyridinium salts or the reaction of aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov The Gould-Jacobs reaction, for example, utilizes 3-aminopyrazole (B16455) derivatives to obtain 1H-pyrazolo[3,4-b]pyridines, an isomeric system. nih.gov Although direct routes from this compound are not specified in the literature, its structural similarity to key pyridine precursors suggests its potential as a starting material for difluoromethylated pyrazolopyridine derivatives, which are investigated as antituberculosis agents. acs.org

Thieno[2,3-b]pyridines: Thieno[2,3-b]pyridines are another class of heterocycles with demonstrated biological relevance. nih.gov Their synthesis can be achieved through various routes, including the Thorpe-Ziegler cyclization of intermediates derived from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides. nih.gov Research has described the synthesis of 3-amino-4,6-bis(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamides from a difluoromethylated pyridine precursor, highlighting the feasibility of incorporating the CHF2 group into this scaffold. rsc.org This demonstrates that pyridine derivatives bearing difluoromethyl groups are viable substrates for constructing complex thieno[2,3-b]pyridine (B153569) systems, which have been explored for their potential as kinase inhibitors and for treating neurodegenerative diseases. rsc.org

The chemical reactivity of this compound makes it a versatile synthon for introducing the difluoromethylpyridine carboxamide moiety into a broader range of organic molecules. The pyridine ring can undergo nucleophilic aromatic substitution, while the carboxamide group can be hydrolyzed, reduced, or used in coupling reactions to build larger, more complex structures. The incorporation of fluorinated moieties is a critical strategy in modern chemistry, as these groups can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov The difluoromethyl group, in particular, is valued as a lipophilic hydrogen bond donor. nih.gov

The utility of fluorinated pyridines as building blocks is well-established, with scalable synthesis methods developed to meet the demand from the pharmaceutical and agrochemical industries. google.comacs.org These building blocks are crucial for the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). jst.go.jp

Table 1: Examples of Heterocyclic Systems Synthesized from Related Pyridine Precursors

Heterocyclic System General Precursor Type Synthetic Strategy Example Reference Pyrido[2,3-d]pyrimidines o-Aminonicotinonitrile Acylation followed by intramolecular cyclization semanticscholar.org 1H-Pyrazolo[3,4-b]pyridines 5-Aminopyrazole Reaction with 1,3-dicarbonyl compounds nih.gov Thieno[2,3-b]pyridines 3-Cyanopyridine-2(1H)-thione Thorpe–Ziegler cascade reaction with α-chloroacetanilides

Integration as Key Structural Motifs in Agrochemical and Pharmaceutical Research

The pyridine carboxamide scaffold is a recognized pharmacophore, and its combination with a difluoromethyl group presents a promising strategy for the development of new bioactive compounds. The unique properties conferred by the CHF2 group can lead to enhanced efficacy, improved pharmacokinetic profiles, and novel modes of action.

Pyridine carboxamides have a significant history in the agrochemical industry, most notably as fungicides. rsc.org The commercial fungicide boscalid, for example, features a pyridine carboxamide core and functions by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. rsc.orgresearchgate.net This has spurred extensive research into novel pyridine carboxamide derivatives as potential SDH inhibitors. rsc.org